Ethanamine, 2-[[(4-methoxyphenyl)methyl]thio]-
Overview
Description
Ethanamine, 2-[[(4-methoxyphenyl)methyl]thio]- is an organic compound with the molecular formula C10H15NOS It is known for its unique structure, which includes an ethanamine backbone substituted with a 4-methoxyphenylmethylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanamine, 2-[[(4-methoxyphenyl)methyl]thio]- typically involves the reaction of 2-chloroethanamine with 4-methoxybenzyl mercaptan under basic conditions. The reaction proceeds via nucleophilic substitution, where the thiolate anion attacks the electrophilic carbon of the chloroethanamine, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethanamine, 2-[[(4-methoxyphenyl)methyl]thio]- undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the amino group under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted ethanamine derivatives.
Scientific Research Applications
Ethanamine, 2-[[(4-methoxyphenyl)methyl]thio]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological effects.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of Ethanamine, 2-[[(4-methoxyphenyl)methyl]thio]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The presence of the 4-methoxyphenylmethylthio group may enhance its binding affinity and specificity, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- Ethanamine, 2-[(4-methoxyphenyl)thio]-
- Ethanamine, 2-methoxy-
- Ethanamine, 2-[(4-methylphenyl)methyl]thio]-
Uniqueness
Ethanamine, 2-[[(4-methoxyphenyl)methyl]thio]- is unique due to the presence of the 4-methoxyphenylmethylthio group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-[(4-methoxyphenyl)methylsulfanyl]ethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NOS/c1-12-10-4-2-9(3-5-10)8-13-7-6-11/h2-5H,6-8,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDPIICVTDYJKJG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CSCCN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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